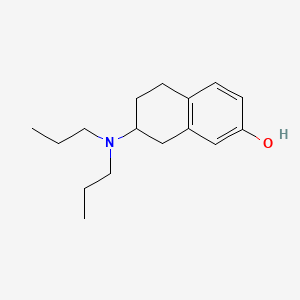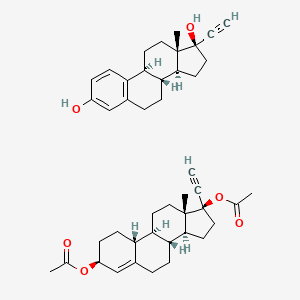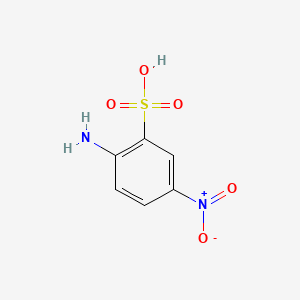
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
Übersicht
Beschreibung
Synthesis Analysis The synthesis of derivatives related to 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has been a subject of interest for its potential in dopaminergic and serotonergic activity. McDermott et al. (1976) synthesized monohydroxyl analogs of a known agonist to explore the structural requirements for central dopamine receptor agonists, finding that the dopaminergic activity was confined to the levo enantiomer (McDermott, McKenzie, & Freeman, 1976). Similarly, Göksu et al. (2006) demonstrated an alternative synthesis approach for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the importance of specific synthetic routes in achieving desired pharmacological profiles (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis The structural analysis has been pivotal in understanding the activity of these compounds. The crystal structure of related compounds has provided insight into the conformational preferences that may influence biological activity. Motohashi et al. (1980) determined the crystal structure of a potent β-adrenergic stimulant, revealing its conformational aspects and possible interactions with biological targets (Motohashi, Wada, Kamiya, & Nishikawa, 1980).
Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their interactions with various reagents and conditions, leading to a variety of derivatives with potential biological activities. The study by Hamdy et al. (2013) on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties showcases the versatility of these compounds in chemical synthesis and their potential in biological applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Materials Science
- Application Summary : Semi-organic derivatives of non-linear optical materials are widely used due to their high nonlinear efficiency and quick reaction in electro-optic switches .
- Methods of Application : The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound l-glutamic hydrobromide. Powder X-ray diffraction was used to validate the structural parameter of the single crystal .
- Results or Outcomes : The resulting crystal’s crystalline perfection was evaluated using a high-resolution X-ray diffractometer. UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application by estimating their corresponding optical parameters .
-
Scientific Field : Biochemistry
- Application Summary : R(+)-7-Hydroxy-DPAT is a selective D3 dopamine receptor agonist .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
-
Scientific Field : Neuropharmacology
- Application Summary : 8-OH-DPAT is a research chemical of the aminotetralin chemical class which was developed in the 1980s and has been widely used to study the function of the 5-HT 1A receptor .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
-
Scientific Field : Biochemistry
- Application Summary : R(+)-7-Hydroxy-DPAT is a selective D3 dopamine receptor agonist .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
Eigenschaften
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
CAS RN |
76135-30-3, 159795-63-8 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)




